9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl-
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Overview
Description
9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine class of molecules It is characterized by the presence of a purine ring system substituted with a 3,5-dichlorophenylmethyl group and N,N-dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3,5-dichlorobenzyl chloride.
Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 9-(3,5-dichlorobenzyl)-6-chloropurine.
Dimethylation: The intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the chlorinated aromatic ring, leading to the formation of partially or fully dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.
Molecular Probes: It can be used as a molecular probe for studying biological processes at the cellular level.
Medicine
Drug Development: The compound is of interest in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
8-[(3,5-dichlorophenyl)sulfanyl]-9-[3-(methylamino)propyl]-9H-purin-6-amine: This compound shares a similar purine core structure but differs in the substituents attached to the purine ring.
1-[2-chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-beta-D-ribofuranuronamide: Another related compound with different substituents on the purine ring.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dichlorophenylmethyl group enhances its lipophilicity and potential for membrane permeability, while the N,N-dimethylamine group can influence its binding affinity to molecular targets.
Properties
CAS No. |
112089-15-3 |
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Molecular Formula |
C14H13Cl2N5 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
9-[(3,5-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-10(15)5-11(16)4-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
NWSABOIQKUEKOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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